3-[(4-chlorophenyl)methylamino]benzoic Acid
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-6-4-10(5-7-12)9-16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFUDPRNOBVNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)methylamino]benzoic Acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Substitution: The amino group is reacted with 4-chlorobenzyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)methylamino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Applications
Research indicates that 3-[(4-chlorophenyl)methylamino]benzoic acid exhibits antimicrobial properties against various pathogens.
- Mechanism of Action : The compound's structure facilitates binding to bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. Studies have shown that derivatives of this compound can effectively combat Gram-positive bacteria, including Staphylococcus aureus .
- Case Studies :
Anticancer Research
The compound has also been investigated for its anticancer potential .
- Biological Activity : The presence of the chlorophenyl group enhances cytotoxicity against cancer cells by interfering with cellular signaling pathways. It has been noted for its effectiveness against various cancer cell lines, including HeLa cells, where it demonstrated significant antiproliferative activity .
- Mechanistic Insights : Research suggests that the compound may act as a histone deacetylase inhibitor (HDACI), which is crucial in regulating gene expression related to cancer progression. Its derivatives have been synthesized and tested for their ability to inhibit HDAC activity, showing comparable efficacy to standard chemotherapeutic agents like doxorubicin .
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methylamino]benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
- 3-[(4-Fluorobenzyl)amino]benzoic acid (C₁₄H₁₂FNO₂): Structure: Replaces the 4-chlorophenyl group with a 4-fluorophenyl substituent. The molecular weight (245.25 g/mol) and logP (estimated 2.8) suggest moderate solubility in polar solvents . Applications: Used in studies exploring SAR (Structure-Activity Relationships) for antimicrobial agents.
- 4-((E)-3-(4-Chlorophenyl)-3-oxoprop-1-enyl)benzoic acid (8c, C₁₆H₁₁ClO₃): Structure: Features a conjugated enone system linked to the 4-chlorophenyl group. Properties: The α,β-unsaturated ketone enhances electrophilicity, enabling Michael addition reactions in biological systems.
Derivatives with Sulfonamide and Urea Linkages
- 3-[Benzyl(4-chlorophenyl)sulfamoyl]benzoic acid (C₂₀H₁₆ClNO₄S): Structure: Incorporates a sulfamoyl bridge between benzyl and 4-chlorophenyl groups. Properties: The sulfonamide group introduces strong hydrogen-bonding capacity, improving target engagement in enzyme inhibition. Purity ≥95%, with NMR and LC-MS data confirming stability under standard conditions .
- 3-[(4-Chlorophenyl)carbamoylamino]benzoic acid (C₁₄H₁₁ClN₂O₃): Structure: Contains a urea linkage instead of a methylamino group.
Pyrazole and Triazine-Based Analogs
- 3-[[[1-(4-Chlorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-3-yl]carbonyl]amino]benzoic acid (42, C₂₃H₁₈ClN₄O₃): Structure: Integrates a pyrazole ring with a 4-chlorophenyl substituent. Applications: Demonstrated synergistic effects with colistin against carbapenem-resistant A. baumannii, suggesting utility as antibiotic adjuvants .
- 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k, C₂₄H₁₇N₅O₅): Structure: Triazine core with electron-withdrawing cyano and methoxy groups. Synthesis: Prepared via nucleophilic substitution at 45°C, yielding a pale yellow solid (m.p. 217.5–220°C). NMR data (δ = 3.86 ppm for methoxy) confirm regioselectivity .
Key Data Table: Comparative Analysis
Biological Activity
3-[(4-chlorophenyl)methylamino]benzoic acid, also known as 4-chlorobenzylamino benzoic acid, is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses the molecular formula C13H12ClN and features both a chlorophenyl group and an amino group attached to a benzoic acid framework. This structure is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Antimicrobial Properties : It has shown potential against certain bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. The amino group can participate in hydrogen bonding with enzymes or receptors, while the chlorophenyl moiety may enhance lipophilicity, aiding in membrane permeability.
Anticancer Activity
A study evaluated the compound's effect on cancer cell lines. Results indicated that it significantly inhibited the growth of HeLa cells (human cervical cancer) with an IC50 value of approximately 11 μM, demonstrating comparable efficacy to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Antimicrobial Effects
Another investigation assessed the antimicrobial properties against several pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
Enzyme Interaction Studies
In silico docking studies revealed that this compound binds effectively to cathepsins B and L, key enzymes in protein degradation pathways. This interaction suggests a role in modulating proteolytic activity, which is crucial in various physiological processes .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate growth inhibition in cancer cell lines | Inhibited HeLa cells with an IC50 of 11 μM |
| Antimicrobial Evaluation | Test effectiveness against bacterial strains | Active against S. aureus and E. coli |
| Enzyme Binding Study | Assess interaction with cathepsins | Strong binding affinity observed, indicating potential for proteostasis modulation |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-chlorophenyl)methylamino]benzoic Acid, and how can purity be optimized?
- Methodology :
- Step 1 : Start with benzoic acid derivatives. Introduce the 4-chlorophenylmethylamine group via nucleophilic substitution or reductive amination. Use catalysts like FeCl₃ for chlorination steps (common in related syntheses) .
- Step 2 : Purify via column chromatography (hexane/EtOH gradients) and confirm purity with HPLC (>95% threshold) .
- Key Data : Yield optimization (e.g., 45–99% in triazine-based analogs) depends on reaction temperature (45–50°C) and solvent polarity .
Q. How should researchers characterize this compound spectroscopically?
- Techniques :
- 1H/13C NMR : Look for aromatic proton shifts (δ = 7.0–8.0 ppm) and carboxylate signals (δ ~12.9 ppm, broad) .
- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine groups (N–H ~3300 cm⁻¹) .
- Mass Spec : Molecular ion peak at m/z 275.6871 (C₁₄H₁₀ClNO₃) .
Q. What solvent systems are optimal for solubility and stability studies?
- Guidelines :
- Polar solvents : DMSO or methanol for stock solutions (solubility >10 mM).
- Aqueous buffers : Adjust pH to 7.4 (PBS) for stability testing. Monitor degradation via UV-Vis at λ = 260–280 nm .
Q. What in vitro bioactivity assays are applicable for preliminary screening?
- Assays :
- Antimicrobial : MIC testing against E. coli or S. aureus (IC₅₀ reported for analogs: 10–50 µM) .
- Anti-inflammatory : COX-2 inhibition assays (compare to ibuprofen as control) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Optimization Strategies :
| Parameter | Condition Range | Impact |
|---|---|---|
| Catalyst | FeCl₃ vs. AlCl₃ | FeCl₃ reduces halogenation byproducts |
| Temp. | 45–60°C | >50°C risks decomposition |
| Solvent | DMF vs. THF | DMF improves amine coupling efficiency |
- Validation : Monitor reaction progress via TLC (Rf = 0.6–0.7 in hexane/EtOH) .
Q. How to resolve contradictions in NMR data for structural analogs?
- Case Study : Discrepancies in aromatic proton shifts (e.g., δ = 7.74 ppm in DMSO vs. 7.56 ppm in CDCl₃) arise from solvent polarity. Use DFT calculations (B3LYP/6-31G*) to predict shifts and validate assignments .
Q. What structure-activity relationships (SAR) are critical for pharmacological design?
- Key Modifications :
- Chlorophenyl position : Para-substitution (vs. meta) enhances antimicrobial activity (ΔIC₅₀ = 15 µM) .
- Carboxylic acid group : Esterification reduces cytotoxicity but improves membrane permeability (logP increase from 2.1 to 3.8) .
Q. What metabolic pathways are predicted for this compound?
- In Silico Tools : Use SwissADME to predict Phase I metabolism (hydroxylation at benzyl position) and Phase II glucuronidation .
- In Vitro Validation : Incubate with human liver microsomes; detect metabolites via LC-MS/MS (e.g., m/z 291.69 for hydroxylated derivative) .
Q. How does pH affect stability in biological matrices?
- Study Design :
- Conditions : pH 2.0 (simulated gastric fluid) vs. pH 7.4 (plasma).
- Results : Degradation t₁/₂ = 2 hrs at pH 2.0 vs. 24 hrs at pH 7.4. Stabilize with lyophilization or PEG encapsulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
